7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-(2,4-dichlorobenzylsulfanyl)-
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Overview
Description
2,4-Dichlorobenzyl (7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide is a complex organic compound that features a benzyl group substituted with two chlorine atoms and a triazolo-triazole moiety linked via a sulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzyl (7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide typically involves the reaction of 2,4-dichlorobenzyl chloride with 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the sulfide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl (7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the triazolo-triazole ring.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated benzyl derivatives, modified triazolo-triazole rings.
Substitution: Benzyl derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichlorobenzyl (7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzyl (7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide involves its interaction with specific molecular targets. The triazolo-triazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The sulfide bond may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Known for its high thermal stability and energetic properties.
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): Exhibits good thermal stability and detonation performance.
Uniqueness
2,4-Dichlorobenzyl (7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl) sulfide is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H7Cl2N5S |
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Molecular Weight |
300.17 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
InChI |
InChI=1S/C10H7Cl2N5S/c11-7-2-1-6(8(12)3-7)4-18-10-16-15-9-13-5-14-17(9)10/h1-3,5H,4H2,(H,13,14,15) |
InChI Key |
WRSNFQDYYRDJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C3N2NC=N3 |
Origin of Product |
United States |
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